molecular formula C22H24N2O3 B2970123 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea CAS No. 1421484-43-6

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2970123
CAS No.: 1421484-43-6
M. Wt: 364.445
InChI Key: YJDNNSWPNJJIOO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This urea derivative features a naphthalene ring system and a 4-methoxybenzyl group, a structural motif often explored for its potential biological activity. Researchers investigate this compound primarily as a key intermediate in the synthesis of more complex molecules or as a candidate for pharmacological screening. Its structure suggests potential for interaction with various enzymatic targets, making it relevant for early-stage drug discovery projects, particularly in areas such as oncology, neurology, and immunology. The compound is provided with a comprehensive Certificate of Analysis (CoA) to ensure identity and purity, guaranteeing reliable and reproducible results in your experimental workflows. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-27-18-11-9-16(10-12-18)15-24-22(26)23-14-13-21(25)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21,25H,13-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDNNSWPNJJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a naphthalene moiety, which is known for its biological activity, and a methoxybenzyl group that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Urea Compounds

Compound NameMicrobial StrainMIC (µM)Mechanism of Action
Compound AS. aureus15.625Inhibition of protein synthesis
Compound BE. coli62.5Disruption of cell wall synthesis
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)ureaMRSATBDTBD

Note: Specific MIC values for the compound are currently under investigation.

Anticancer Activity

The anticancer potential of similar compounds has been evaluated in various studies, particularly focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the effects of urea derivatives on human cancer cell lines, it was found that certain compounds exhibited significant cytotoxicity against ovarian and breast cancer cells.

  • Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer)
  • Results : Compounds showed IC50 values ranging from 4.47 to 52.8 µM, indicating their potential as effective anticancer agents.

Table 2: Cytotoxic Activity of Urea Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound CA278010.5Induction of apoptosis
Compound DMCF-720.0Inhibition of tubulin polymerization
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)ureaTBDTBDTBD

The biological activity of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea may involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis pathways.
  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.
  • Tubulin Interaction : Molecular docking studies suggest that the compound may interact with tubulin, inhibiting its polymerization.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogues:

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (hypothetical) C21H22N2O3* ~350* 3-Hydroxy-3-naphthylpropyl, 4-methoxybenzyl Estimated higher polarity due to –OH and –OCH3
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea C21H19F3N2O2 388.4 4-Trifluoromethylphenyl Higher lipophilicity (CF3 group)
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14) C23H31N3O2 381.5 Phenylpropyl, diisopropyl, 4-methoxyphenyl Likely reduced solubility (diisopropyl groups)
1-(1-(4-Chlorophenyl)-3,3,3-trifluoro-1-(3-methoxyphenyl)propyl)-1,3-dimethylurea (235) C21H20ClF3N2O2 424.8 4-Chlorophenyl, trifluoromethyl, dimethyl Melting point: 70–73°C (ethylene glycol)
1-(naphthalen-1-ylmethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea C24H24N4O 384.5 Naphthylmethyl, imidazolylpropyl Heterocyclic imidazole enhances H-bonding

*Estimated based on structural analogy to .

Key Observations:
  • Substituent Effects :

    • The 4-methoxybenzyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence solubility and target-binding affinity .
    • The 3-hydroxypropyl-naphthalene moiety in the target compound provides a rigid aromatic system and hydrogen-bonding capability, similar to the naphthylmethyl group in but with enhanced conformational flexibility .
    • Diisopropyl groups in ’s compound likely reduce solubility compared to the target’s hydrophilic hydroxy and methoxy substituents .
  • Synthetic Routes :

    • and describe urea syntheses using polar aprotic solvents (DMF, acetonitrile), suggesting the target compound may follow similar protocols .
    • The trifluoromethyl group in ’s compound requires specialized reagents (e.g., trifluoromethylating agents), whereas the methoxy group in the target compound could be introduced via simpler alkylation .

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